molecular formula C17H28Cl2N2O B14006641 1-(4-Chlorophenyl)-2-(4-pentylpiperazin-1-YL)ethanol hydrochloride CAS No. 5430-59-1

1-(4-Chlorophenyl)-2-(4-pentylpiperazin-1-YL)ethanol hydrochloride

Cat. No.: B14006641
CAS No.: 5430-59-1
M. Wt: 347.3 g/mol
InChI Key: LDNXQZMVQWOSMI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol typically involves the reaction of 4-chlorobenzaldehyde with 4-pentylpiperazine in the presence of a reducing agent. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to alkanes using strong reducing agents.

    Substitution: Halogenation or nitration reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanone.

    Reduction: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethane.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including potential receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol would depend on its specific interactions with molecular targets. It may involve:

    Receptor Binding: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
  • 1-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)ethanol
  • 1-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)ethanol

Uniqueness

1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is unique due to its specific structural features, such as the pentyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

5430-59-1

Molecular Formula

C17H28Cl2N2O

Molecular Weight

347.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C17H27ClN2O.ClH/c1-2-3-4-9-19-10-12-20(13-11-19)14-17(21)15-5-7-16(18)8-6-15;/h5-8,17,21H,2-4,9-14H2,1H3;1H

InChI Key

LDNXQZMVQWOSMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O.Cl

Origin of Product

United States

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